Benz(e)aceanthrylene

Vue d'ensemble

Description

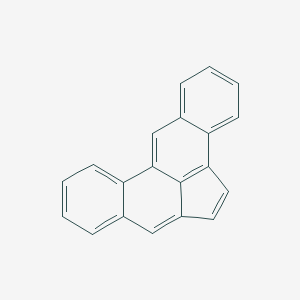

Benz(e)aceanthrylene is an organic compound with the chemical formula C20H12. It is a polycyclic aromatic hydrocarbon (PAH) composed of four benzene rings fused around a five-membered ring . This compound is known for its presence in combustion emissions and is studied for its potential genotoxic effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benz(e)aceanthrylene can be synthesized through various methods, including the cycloaddition of benzyne with diazoanthrone derivatives. For instance, the reaction of diazoanthrone with 1,2-naphthyne yields anthrone-10-spiro-3′3′H-benz[g]indazole, which can be thermally rearranged to produce this compound .

Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct of coal combustion and other high-temperature processes involving organic materials. The compound can be isolated and purified using techniques such as gas chromatography-mass spectrometry (GC-MS) and solid-phase extraction (SPE) .

Analyse Des Réactions Chimiques

Types of Reactions: Benz(e)aceanthrylene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce functional groups onto the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like bromine and nitric acid are employed for electrophilic substitution reactions.

Major Products:

Oxidation: Quinones and hydroxylated derivatives.

Reduction: Dihydrothis compound.

Substitution: Halogenated and nitrated this compound derivatives.

Applications De Recherche Scientifique

Combustion Chemistry

Benz(e)aceanthrylene plays a significant role in combustion processes, particularly in understanding soot formation and the thermal behavior of PAHs. Research has shown that it can be interconverted with other PAHs like fluoranthene and acephenanthrylene under high-temperature conditions, which is crucial for modeling soot nucleation in flames.

Key Findings

- The isomerization of fluoranthene to aceanthrylene has been modeled using density functional theory (DFT), revealing pathways that contribute to soot formation in low-pressure methane flames .

- The study indicates that the thermal conversion processes among these compounds are essential for understanding their behavior in combustion environments.

Toxicological Studies

This compound has been investigated for its carcinogenic potential. Studies have demonstrated that it can act as a skin tumor initiator in animal models, highlighting its relevance in cancer research.

Case Study: Tumor Initiation

- In experiments with SENCAR mice, this compound was found to induce papilloma formation at doses comparable to benzo[a]pyrene, a well-known carcinogen . This indicates its significant role as a mutagenic agent.

- The study compared the tumor-initiating activity of various PAHs, establishing this compound's potency in inducing skin tumors.

Environmental Monitoring

The detection of this compound in urban air samples underscores its importance in environmental science. Its presence is often linked to air pollution and associated health risks.

Detection and Analysis

- This compound has been identified in particulate matter from urban air samples collected in various cities. For instance, concentrations were measured using advanced analytical techniques such as LC-GC/MS .

- The toxicological data from these studies suggest an increased risk of cancer associated with exposure to air particulates containing this compound, emphasizing the need for ongoing environmental monitoring.

Analytical Applications

This compound is also used in analytical chemistry for the development of methods to quantify PAHs in environmental samples.

Method Development

- Innovative methods have been developed for the selective fractionation and quantification of PAHs, including this compound, from complex mixtures found in cigarette smoke and urban air .

- These methods enhance the ability to assess exposure risks and understand the environmental impact of PAHs.

Summary Table of Applications

Mécanisme D'action

Benz(e)aceanthrylene exerts its effects through the formation of reactive metabolites, such as epoxides and diol-epoxides. These metabolites can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound’s genotoxicity is attributed to its ability to form bay-region diol-epoxides, which are highly reactive and can cause DNA damage .

Comparaison Avec Des Composés Similaires

- Benzo[a]pyrene

- Benzo[b]fluoranthene

- Dibenzo[a,h]anthracene

- Chrysene

Comparison: Benz(e)aceanthrylene is unique due to its specific ring structure, which includes a five-membered ring fused with four benzene rings. This structure influences its chemical reactivity and biological effects. Compared to other polycyclic aromatic hydrocarbons, this compound has distinct pathways for metabolic activation and forms unique DNA adducts .

Activité Biologique

Benz(e)aceanthrylene (B[e]A) is a polycyclic aromatic hydrocarbon (PAH) recognized for its significant biological activity, particularly its mutagenic and carcinogenic properties. This article synthesizes research findings on the biological effects of B[e]A, focusing on its mechanisms of action, experimental evidence from case studies, and relevant data.

Chemical Structure and Classification

This compound belongs to a class of compounds known as cyclopenta-fused PAHs. Its structure is characterized by a fused ring system that enhances its reactivity and potential for biological interaction. The compound is often compared with other PAHs, such as benzo[a]pyrene (B[a]P), due to their similar carcinogenic profiles.

Mutagenicity and Carcinogenicity

Mutagenic Activity : B[e]A has been demonstrated to possess mutagenic properties in various studies. A key study evaluated its mutagenicity using the Ames test with Salmonella typhimurium, where it exhibited significant activity, indicating its potential to induce genetic mutations . Additionally, B[e]A was shown to be a potent mutagen in human cell lines, reinforcing its relevance as a concern for human health .

Carcinogenic Activity : The carcinogenic potential of B[e]A has been extensively studied in animal models. In a pivotal study involving SENCAR mice, B[e]A was assessed for skin tumor-initiating activity. The results indicated that it effectively induced papilloma formation at doses ranging from 50 to 1000 nmol/mouse, with activity comparable to that of B[a]P . This aligns with findings from other studies that categorize B[e]A as a significant skin tumor initiator .

The mechanisms underlying the biological activity of B[e]A are primarily attributed to its ability to form reactive metabolites that interact with cellular macromolecules. Research indicates that metabolic activation via cytochrome P450 enzymes leads to the generation of electrophilic species capable of binding to DNA, resulting in mutations and subsequent carcinogenesis .

Comparative Analysis with Other PAHs

To contextualize the biological activity of B[e]A, it is essential to compare it with other PAHs:

| Compound | Mutagenicity (Ames Test) | Carcinogenicity (Mouse Skin) | Remarks |

|---|---|---|---|

| This compound | High | Yes | Comparable to B[a]P |

| Benzo[a]pyrene | High | Yes | Widely studied as a reference PAH |

| Benz[l]aceanthrylene | Moderate | Yes | Less active than B[e]A |

| Cyclopenta[cd]pyrene | Low | No | Weaker initiator |

Case Studies

- Skin Tumor Initiation in Mice : A study conducted by Nesnow et al. evaluated the skin tumor-initiating activity of B[e]A in SENCAR mice. The findings revealed that both male and female mice developed tumors upon exposure, indicating gender-independent carcinogenic potential .

- Mutagenicity in Human Cells : Another case study focused on the mutagenic effects of B[e]A in human diploid fibroblasts. The results showed that exposure led to anchorage-independent growth, a hallmark of transformed cells, suggesting that B[e]A can induce malignant transformations in human cells .

- Environmental Exposure Assessment : A study assessing urban air samples identified B[e]A and evaluated its genotoxic potential. This research highlighted the relevance of environmental exposure to B[e]A and its implications for public health .

Propriétés

IUPAC Name |

pentacyclo[10.7.1.02,7.09,20.013,18]icosa-1(19),2,4,6,8,10,12(20),13,15,17-decaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12/c1-4-8-17-13(5-1)11-15-9-10-18-16-7-3-2-6-14(16)12-19(17)20(15)18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMKRLARTMANBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC4=C3C2=CC5=CC=CC=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173675 | |

| Record name | Benz(e)aceanthrylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199-54-2 | |

| Record name | Benz[e]aceanthrylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benz(e)aceanthrylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000199542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benz(e)aceanthrylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.